

# Bufalin and PD-1 Inhibitors: A Synergistic Combination Against Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | Bufalin  |           |  |  |  |
| Cat. No.:            | B1668032 | Get Quote |  |  |  |

A promising new therapeutic strategy is emerging in the fight against hepatocellular carcinoma (HCC), as researchers explore the synergistic effects of **Bufalin**, a traditional Chinese medicine component, and programmed cell death protein 1 (PD-1) inhibitors. This combination therapy has demonstrated enhanced anti-tumor activity in preclinical studies, offering a potential breakthrough for a cancer with limited treatment options.

**Bufalin**, a major active component of Chansu extracted from toad venom, has long been recognized for its anti-tumor properties.[1] Recent investigations have unveiled its immunomodulatory capabilities, particularly its role in reshaping the tumor microenvironment (TME) to be more susceptible to immunotherapy.[1][2] PD-1 inhibitors, a class of immune checkpoint inhibitors, work by blocking the PD-1/PD-L1 pathway, which tumors exploit to evade the immune system.[3] While effective in a subset of patients, resistance to PD-1 blockade remains a significant challenge in HCC.[1] The combination of **Bufalin** and anti-PD-1 therapy aims to overcome this resistance and amplify the anti-tumor immune response.

# Enhanced Anti-Tumor Efficacy in Combination Therapy

In vivo studies using orthotopic HCC mouse models have provided compelling evidence for the synergistic effects of **Bufalin** and anti-PD-1 antibodies.[1] Mice treated with the combination therapy exhibited significantly reduced tumor volumes and prolonged overall survival compared to those receiving either agent alone.[1][4] Bioluminescence imaging has visually confirmed the potent suppression of tumor growth in the combination treatment group.[1][5]



This enhanced efficacy is attributed to a multi-pronged mechanism of action. **Bufalin** has been shown to modulate the TME by promoting the polarization of tumor-infiltrating macrophages (TIMs) from an immunosuppressive M2 phenotype to an anti-tumor M1 phenotype.[1][2] This repolarization is driven by **Bufalin**'s ability to activate NF-κB signaling, leading to the production of immunostimulatory cytokines and subsequent activation of anti-tumor T-cell immune responses.[1][2]

Furthermore, **Bufalin** can downregulate the expression of ADAM9, a proteinase that mediates the shedding of soluble PD-L1 (sPD-L1).[3] Elevated levels of sPD-L1 are associated with a suppressed anti-tumor immune response. By reducing sPD-L1, **Bufalin** may enhance the efficacy of anti-PD-1 therapy.[3]

**Quantitative Data Summary** 

| Treatment<br>Group | Mean Tumor<br>Volume<br>(relative units) | Overall<br>Survival | Key Cytokine<br>Changes<br>(Combination<br>vs. Control) | Reference |
|--------------------|------------------------------------------|---------------------|---------------------------------------------------------|-----------|
| Vehicle            | ~25                                      | ~25 days            | -                                                       | [1]       |
| Bufalin            | ~15                                      | ~35 days            | -                                                       | [1]       |
| Anti-PD-1 Ab       | ~20                                      | ~30 days            | -                                                       | [1]       |
| Combination        | ~5                                       | > 40 days           | ↑ IFN-γ, ↑ TNF- $\alpha$ , ↓ IL-10, ↓ TGF- $\beta$      | [1][5]    |

### **Experimental Protocols**

In Vivo Orthotopic HCC Mouse Model:[1]

- Cell Line: Hepa1-6-Luc cells were used to establish the HCC model.
- Animal Model: C57BL/6 mice were used.
- Tumor Inoculation: 5 × 105 Hepa1-6-Luc cells were inoculated into the livers of the mice.
- Treatment Groups:



- Vehicle (Control)
- Bufalin
- Anti-PD-1 antibody
- Combination of Bufalin and anti-PD-1 antibody
- Monitoring: Tumor growth was monitored using bioluminescence imaging.
- Endpoint: Tumor volume was measured at the end of the experiment, and overall survival was assessed.

#### Macrophage Polarization Assay:[1]

- Cell Source: Bone marrow-derived macrophages (BMDMs) were isolated from C57BL/6 mice.
- Polarization: M2 polarization was induced by treating BMDMs with IL-4 and IL-13.
- Treatment: Polarized M2 macrophages were then treated with **Bufalin**.
- Analysis: The expression of M1 and M2 macrophage-associated genes and surface markers was detected using flow cytometry, immunofluorescence, western blot, ELISA, and RTqPCR.

#### Signaling Pathway Analysis:[1]

- Method: Gene sequencing and analysis were performed on Bufalin-treated macrophages to identify the involved signaling pathways.
- Target Identification: Immunoprecipitation and western blot analysis were used to explore the specific molecular targets of **Bufalin** within the identified pathways.

## **Signaling Pathways and Experimental Workflow**

The synergistic effect of **Bufalin** and PD-1 inhibitors is underpinned by a complex interplay of signaling pathways within the tumor microenvironment.





#### Click to download full resolution via product page

Caption: Mechanism of **Bufalin** and PD-1 inhibitor synergy.

The experimental workflow to investigate this synergy typically involves both in vitro and in vivo models.





Click to download full resolution via product page

Caption: General experimental workflow.

In conclusion, the combination of **Bufalin** and PD-1 inhibitors represents a promising immunotherapeutic strategy for HCC. By reprogramming the tumor microenvironment and enhancing T-cell-mediated anti-tumor immunity, this combination therapy has the potential to improve clinical outcomes for patients with this challenging disease. Further research, including clinical trials, is warranted to fully evaluate the safety and efficacy of this novel approach.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Bufalin stimulates antitumor immune response by driving tumor-infiltrating macrophage toward M1 phenotype in hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bufalin stimulates antitumor immune response by driving tumor-infiltrating macrophage toward M1 phenotype in hepatocellular carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADAM9 drives PD-L1 shedding via IL-6 suppression and exploring therapeutic role of Bufalin treatment in hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Bufalin and PD-1 Inhibitors: A Synergistic Combination Against Hepatocellular Carcinoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668032#synergistic-effects-of-bufalin-with-pd-1-inhibitors-in-hcc]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com